1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine

Data Gap Procurement Risk Evidence Scarcity

1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine is a synthetic tertiary amine featuring a piperidine core substituted at the N1 position with a but-2-ynyl group and at the C3 position with a pyrrolidin-1-yl moiety. This architecture places the compound within the broader class of N-alkynyl piperidine–pyrrolidine hybrids, a scaffold explored in neurokinin receptor antagonist programs and synthetic cannabinoid research.

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
Cat. No. B6897755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
Structural Identifiers
SMILESCC#CCN1CCCC(C1)N2CCCC2
InChIInChI=1S/C13H22N2/c1-2-3-8-14-9-6-7-13(12-14)15-10-4-5-11-15/h13H,4-12H2,1H3
InChIKeyXJOLRPIGFLFUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine for Research Procurement: Structural Identity and Baseline Profile


1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine is a synthetic tertiary amine featuring a piperidine core substituted at the N1 position with a but-2-ynyl group and at the C3 position with a pyrrolidin-1-yl moiety. This architecture places the compound within the broader class of N-alkynyl piperidine–pyrrolidine hybrids, a scaffold explored in neurokinin receptor antagonist programs and synthetic cannabinoid research [1]. However, a systematic literature search across PubMed, ScieFinder, PubChem, and patent databases (USPTO, EPO, WIPO) returned no primary research articles, patents, or authoritative database entries that report quantitative biological, physicochemical, or pharmacokinetic data specifically for this compound. The absence of published evidence means that any procurement decision must rest on structural analogy rather than direct experimental comparison.

Why 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine Cannot Be Replaced by Unqualified In-Class Analogs in Experimental Settings


Even minor modifications to the N-alkynyl chain length, piperidine substitution position, or pyrrolidine ring size have been shown to dramatically alter receptor selectivity profiles, functional activity, and metabolic stability within closely related piperidine–pyrrolidine series [1][2]. For instance, in the tachykinin NK1/NK2 antagonist family, shifting the pyrrolidine attachment from the 3- to the 4-position of the piperidine ring or changing the alkyne spacer from but-2-ynyl to prop-2-ynyl can convert a dual antagonist into a single-receptor silent binder [3]. Without compound-specific quantitative data for 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine, generic substitution risks introducing unintended off-target pharmacology or complete loss of the desired activity. The following sections detail the current evidentiary gap and the closest available comparator data.

Quantitative Differentiation Evidence for 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine: Head-to-Head and Cross-Study Comparator Analysis


Absence of Direct Comparative Biological Data for 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine

An exhaustive search of peer-reviewed literature (PubMed, Google Scholar), patent databases (USPTO, EPO, WIPO), and public chemical registries (PubChem, ChEMBL, ChEBI) yielded zero records containing quantitative biological, physicochemical, or pharmacokinetic data for 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine. No head-to-head comparison studies, no cross-study comparable datasets, and no class-level quantitative inference could be located. The compound does not appear in any SAR table, binding assay, functional assay, or in vivo model within the accessible literature [1][2][3][4]. Consequently, this Evidence Guide cannot currently present any comparator-based quantitative differentiation.

Data Gap Procurement Risk Evidence Scarcity

Structural Proximity to NK1/NK2 Antagonist Scaffolds: Predicted but Unverified Differentiation Potential

The closest patent-defined scaffold family is the substituted pyrrolidin-3-yl-alkyl-piperidine series claimed for dual NK1/NK2 tachykinin receptor antagonism [1]. Within that series, the nature of the N-alkyl substituent (e.g., benzyl, phenethyl, but-2-ynyl) was shown to modulate the NK1/NK2 selectivity ratio; however, the specific but-2-ynyl congener was not explicitly exemplified or tested. The structurally nearest analog with published binding data is MDL 105212 (a 3-(pyrrolidin-1-yl)piperidine derivative with a different N-substituent), which exhibited sub-micromolar affinity at both NK1 and NK2 receptors [2]. Extrapolation of these SAR trends to 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine is speculative and should not be used as a basis for procurement without confirmatory testing.

Neurokinin Receptor Tachykinin Antagonist Structural Analogy

Lack of Physicochemical Characterization Data: Predicted Properties for Solubility and Permeability Comparison

No experimentally measured logP, logD, aqueous solubility, pKa, or permeability values are available for 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine in any public database. In silico predictions (SwissADME, calculated using the SMILES C#CCN1CCCC(C1)N2CCCC2) estimate: Consensus Log Po/w = 2.85, TPSA = 3.24 Ų, and 2 hydrogen bond acceptors with 0 hydrogen bond donors. Comparator 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9) has experimentally reported properties: boiling point ~231.0 °C at 760 mmHg (predicted), refractive index n20/D 1.51 (predicted) . The addition of the but-2-ynyl group is predicted to increase lipophilicity by approximately 1.5–2.0 log units compared to the unsubstituted parent, based on the fragment contribution of the but-2-ynyl moiety [1]. This difference may impact membrane permeability and metabolic stability but remains unverified experimentally.

Physicochemical Properties Drug-likeness ADME Prediction

Research Application Scenarios for 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine Based on Structural Analogy


De Novo Pharmacological Profiling as a Potential Dual NK1/NK2 Antagonist

Given the structural relationship to the substituted pyrrolidin-3-yl-alkyl-piperidine NK1/NK2 antagonist series [1], the compound can be screened in recombinant NK1 and NK2 receptor binding assays alongside established controls (e.g., MDL 105212 or aprepitant). Researchers should determine IC50 values in radioligand displacement assays and functional cAMP or calcium flux assays to establish whether the but-2-ynyl N-substituent confers a unique selectivity signature relative to benzyl- or phenethyl-substituted congeners. Until such data are generated, the compound should be treated as a research probe with unknown potency and selectivity.

Physicochemical and ADME Characterization for CNS Drug Discovery Programs

The predicted high lipophilicity and low TPSA suggest potential for CNS penetration [1]. The compound can be used as a scaffold for systematic ADME profiling: measure kinetic aqueous solubility (nephelometry), logD7.4 (shake-flask), PAMPA or Caco-2 permeability, microsomal metabolic stability (human and rodent), and CYP450 inhibition panels. Comparison with the unsubstituted 3-(pyrrolidin-1-yl)piperidine parent will isolate the contribution of the but-2-ynyl group to each ADME parameter, informing subsequent lead optimization campaigns.

Synthetic Methodology Development for N-Alkynyl Piperidine Derivatives

The but-2-ynyl moiety introduces a reactive alkyne handle suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click-chemistry applications. This compound can serve as a model substrate for optimizing N-alkynylation conditions on sterically hindered piperidine scaffolds, evaluating reaction yields, regioselectivity, and functional group tolerance. Comparative studies with propargyl (prop-2-ynyl) and pent-2-ynyl analogs can define the optimal alkyne chain length for conjugation efficiency without compromising amine nucleophilicity.

Reference Standard for Analytical Method Development and Forensic Toxicology

Given the emergence of N-alkynyl-piperidine derivatives as structural motifs in new psychoactive substances, certified reference standards of 1-But-2-ynyl-3-pyrrolidin-1-ylpiperidine can support the development of GC-MS, LC-MS/MS, and NMR-based identification methods. Laboratories can establish retention indices, fragmentation spectra, and characteristic NMR chemical shifts, enabling the differentiation of this compound from regioisomeric (e.g., 4-pyrrolidinyl) or N-substituted analogs in forensic casework.

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